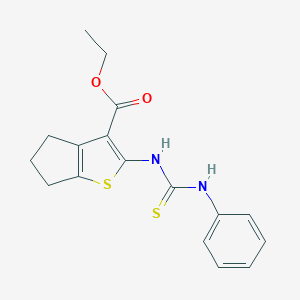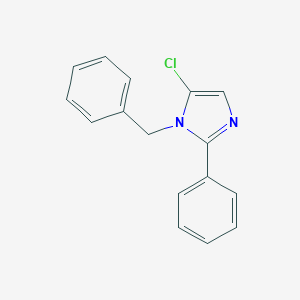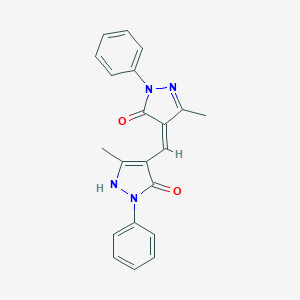
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields.
Mécanisme D'action
The mechanism of action of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been suggested that the compound may act by inducing apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and to inhibit the activity of certain enzymes that are involved in the inflammatory response. The compound has also been found to induce apoptosis in cancer cells and to exhibit antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, the compound has some limitations as well. It is not very water-soluble, which can make it difficult to work with in aqueous environments. Additionally, the compound can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for research on 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl-. One direction is to further investigate its anti-inflammatory properties and to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted to investigate its potential use as an antioxidant and to explore its anti-cancer properties further. Finally, efforts could be made to improve the solubility and purity of the compound to make it easier to work with in lab experiments.
In conclusion, 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- is a compound with significant potential for use in medicine and other fields. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for further research. However, more work is needed to fully understand its mechanism of action and to improve its solubility and purity for use in lab experiments.
Méthodes De Synthèse
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- involves the condensation of 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
The compound 3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- has been extensively studied for its potential applications in medicine. It has been found to exhibit significant anti-inflammatory and anti-cancer properties. The compound has also been studied for its potential use as an antioxidant and for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
4174-09-8 |
|---|---|
Nom du produit |
3H-Pyrazol-3-one, 2,4-dihydro-4-((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-5-methyl-2-phenyl- |
Formule moléculaire |
C21H18N4O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(4Z)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H18N4O2/c1-14-18(20(26)24(22-14)16-9-5-3-6-10-16)13-19-15(2)23-25(21(19)27)17-11-7-4-8-12-17/h3-13,22H,1-2H3/b19-13- |
Clé InChI |
DFSHSSAUZJFPSK-CPNJWEJPSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=C3C(=NN(C3=O)C4=CC=CC=C4)C |
Autres numéros CAS |
15900-11-5 |
Description physique |
DryPowder, PelletsLargeCrystals |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



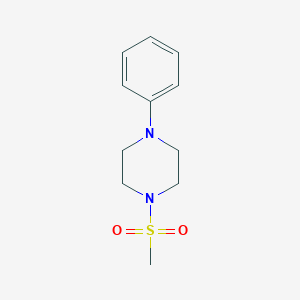
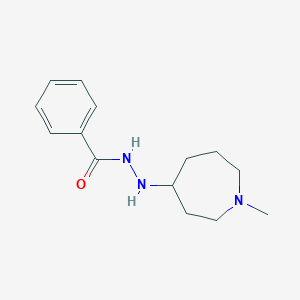
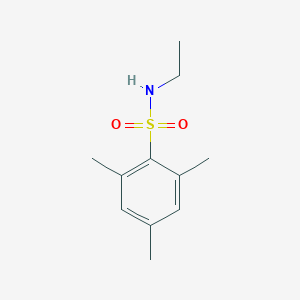



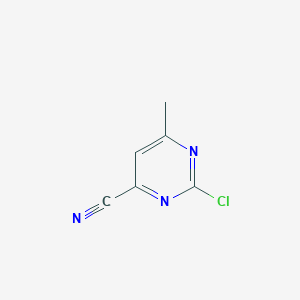
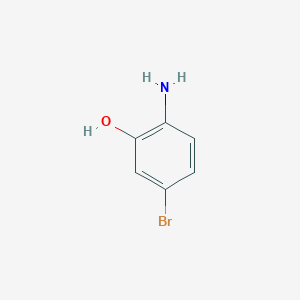
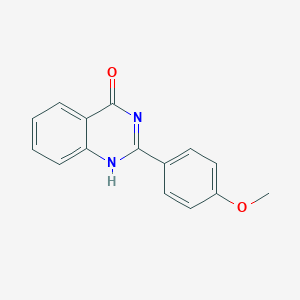
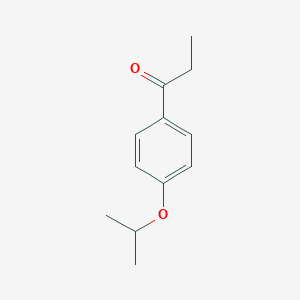
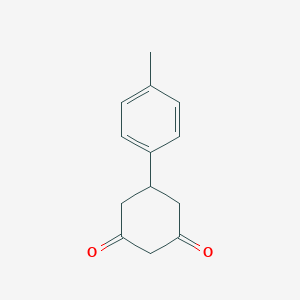
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
